N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine
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Overview
Description
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is a chemical compound with the molecular formula C12H28N4 and a molecular weight of 228.38 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with four methyl groups and two ethylamine groups. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine typically involves the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the piperazine ring. The resulting product is then reacted with ethylamine to introduce the ethylamine groups .
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are carried out in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug development and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylpiperazine: Similar structure but lacks the ethylamine groups.
N,N-Dimethylpiperazine: Contains only two methyl groups on the piperazine ring.
N-Ethylpiperazine: Contains ethyl groups but lacks the extensive methylation seen in N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine.
Uniqueness
N,N,N’,N’-Tetramethylpiperazine-1,4-diethylamine is unique due to its combination of methyl and ethylamine substitutions on the piperazine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
10586-98-8 |
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Molecular Formula |
C12H28N4 |
Molecular Weight |
228.38 g/mol |
IUPAC Name |
2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28N4/c1-13(2)5-7-15-9-11-16(12-10-15)8-6-14(3)4/h5-12H2,1-4H3 |
InChI Key |
RUPSPYXFXWDVBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CCN(C)C |
Origin of Product |
United States |
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